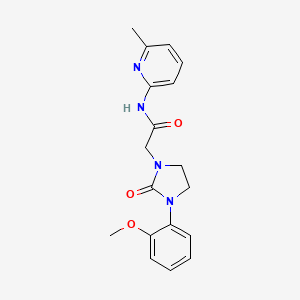

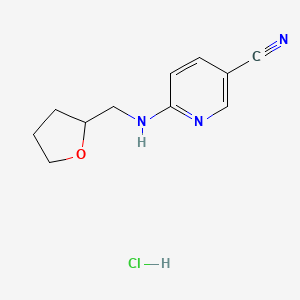

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide is a derivative of thiazolidin-4-one, a heterocyclic compound that has garnered interest due to its wide range of biological activities. Thiazolidinones are known to possess various pharmacological properties, including anticonvulsant, antimicrobial, anti-inflammatory, hypoglycemic, antioxidant, and antitumor activities. The compound is likely to be synthesized for its potential therapeutic effects, as indicated by the research on similar molecules .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the nucleophilic substitution of chloroacetyl chloride with different amides or benzamides. For instance, a related compound was synthesized from p-dimethylaminobenzaldehyde and mercapto succinic acid in a one-pot reaction . Another method includes the cyclocondensation of acetohydrazides with thiolactic acid . These methods provide a framework for the synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide, which may involve similar starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a thiazolidine ring, which can be substituted at various positions to yield compounds with different biological activities. The presence of a 2,4-dioxo feature within the thiazolidin-5-yl moiety is common among these compounds and is crucial for their biological activity . The N-(3-hydroxyphenyl)acetamide part of the molecule suggests additional functional groups that may contribute to the compound's pharmacological profile.

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, including N-alkylation and acylation, to introduce different substituents and modify their biological activity . The presence of reactive sites such as the hydroxyl group in the N-(3-hydroxyphenyl)acetamide moiety may allow for further chemical modifications, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in organic solvents, which is important for their biological activity and pharmacokinetic profile. The presence of electron-withdrawing or donating substituents can affect their antibacterial activity, as seen in related compounds . The molecular geometry, such as the presence of spiro configurations, can also play a role in their biological effects .

Relevant Case Studies

Several case studies have demonstrated the potential therapeutic applications of thiazolidinone derivatives. For example, some derivatives have shown significant anticonvulsant activities, with one compound being more potent than the reference standard diazepam . Others have exhibited potent antimicrobial activity against a range of bacterial and fungal species . Hypoglycemic activity has been observed in animal models, indicating potential for diabetes treatment . Anti-inflammatory activity comparable to ibuprofen has been reported, suggesting use in inflammatory disorders . Antioxidant properties have been demonstrated, with some compounds showing radical scavenging abilities close to that of ascorbic acid . Additionally, antitumor activity against various cancer cell lines has been established for certain thiazolidinone derivatives .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research into the applications of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide and related compounds has demonstrated significant antioxidant and anti-inflammatory properties. Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives have been synthesized and evaluated, showing good antioxidant activity in various assays, including DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition. Compounds from this research exhibited both antioxidant and anti-inflammatory activities, highlighting their potential in treating conditions related to oxidative stress and inflammation (Koppireddi et al., 2013).

Hypoglycemic Activity

Another area of interest is the hypoglycemic activity of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide derivatives. A study on novel 2,4-thiazolidinedione derivatives showed promising hypoglycemic activity in an animal model, suggesting potential applications in managing diabetes. This research evaluated the synthesized compounds in Wister albino mice, with some derivatives exhibiting significant hypoglycemic effects, which could inform the development of new antidiabetic agents (Nikalje et al., 2012).

Antimicrobial Activity

Further research into these compounds has explored their antimicrobial potential. Synthesized derivatives of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide have been shown to possess antibacterial activities against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The synthesis approach and the evaluation of these compounds' antibacterial properties underscore their potential as novel antimicrobial agents, which could be crucial in the development of new treatments for infectious diseases (Juddhawala et al., 2011).

Synthesis and Evaluation for Anti-inflammatory Activity

Moreover, the synthesis and evaluation of certain derivatives have highlighted their anti-inflammatory potential. Compounds have been synthesized and assessed for their ability to act as anti-inflammatory agents, with some showing promising results in both in vitro and in vivo models. This suggests that these compounds may have therapeutic applications in treating inflammation-related conditions (Nikalje et al., 2015).

properties

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c14-7-3-1-2-6(4-7)12-9(15)5-8-10(16)13-11(17)18-8/h1-4,8,14H,5H2,(H,12,15)(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFMWUIMXITYGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CC2C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2543882.png)

![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2543884.png)

![1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2543885.png)

![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2543887.png)

![1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one](/img/structure/B2543889.png)

![5-(2-methoxyethyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543892.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2543896.png)